molecular formula C21H21N5OS B12184917 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

Cat. No.: B12184917
M. Wt: 391.5 g/mol
InChI Key: VDYUNLGWNBLWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a quinoline-derived carboxamide characterized by a triazolo[4,3-a]pyridine moiety and a methylsulfanyl group. The methylsulfanyl substituent contributes moderate lipophilicity, balancing solubility and membrane permeability. This compound is hypothesized to target enzymes or receptors requiring heterocyclic engagement, such as kinases or G protein-coupled receptors .

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-methyl-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide

InChI

InChI=1S/C21H21N5OS/c1-14-13-16(15-7-3-4-8-17(15)22-14)21(27)23-18(10-12-28-2)20-25-24-19-9-5-6-11-26(19)20/h3-9,11,13,18H,10,12H2,1-2H3,(H,23,27)

InChI Key

VDYUNLGWNBLWEC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC(CCSC)C3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline ring, the introduction of the triazolopyridine moiety, and the attachment of the methylsulfanyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and triazolopyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the quinoline ring can produce dihydroquinoline derivatives.

Scientific Research Applications

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and interactions, particularly those involving heterocyclic compounds.

    Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent, due to its unique structure and reactivity.

    Industry: Use in the development of new materials, such as polymers or catalysts, that leverage the compound’s unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Target Compound

  • Core: Quinoline-4-carboxamide.
  • Substituents :
    • Position 2 : Methyl group (electron-donating, sterically compact).
    • Side Chain : 3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl.
  • Triazolo-pyridine : Enhances hydrogen bonding and target selectivity.
  • Methylsulfanyl (SMe) : Moderate lipophilicity (logP ~3.2).

Analog 1 (): N-(2,3-dimethylcyclohexyl)-2-(4-propan-2-ylphenyl)sulfanyl-quinoline-4-carboxamide

  • Core: Quinoline-4-carboxamide.
  • Substituents :
    • Position 2 : 4-Propan-2-ylphenylsulfanyl (bulky, electron-donating).
    • Side Chain : 2,3-Dimethylcyclohexyl (highly lipophilic, logP ~4.5).
  • Key Differences : Bulkier sulfanyl group and cyclohexyl side chain reduce solubility and may hinder target binding .

Analog 2 (): 2-(4-ethoxyphenyl)sulfanyl-N-[3-(2-ethylpiperidin-1-yl)propyl]quinoline-4-carboxamide

  • Core: Quinoline-4-carboxamide.
  • Substituents :
    • Position 2 : 4-Ethoxyphenylsulfanyl (electron-donating via ethoxy).
    • Side Chain : 3-(2-Ethylpiperidin-1-yl)propyl (enhanced basicity from piperidine).
  • Key Differences : Ethoxy group increases polarity (logP ~3.8), while the piperidine side chain may improve CNS penetration .

Analog 3 (): 6-[(2-methylphenyl)sulfamoyl]-4-oxidanylidene-N-(3-propan-2-yloxypropyl)-1H-quinoline-3-carboxamide

  • Core: Quinoline-3-carboxamide with sulfonamide at position 4.
  • Substituents :
    • Position 4 : Oxidanylidene (keto group, polar).
    • Side Chain : 3-Propan-2-yloxypropyl (ether linkage, logP ~2.9).
  • Key Differences : Sulfonamide group introduces acidity (pKa ~6–8), altering pharmacokinetics compared to carboxamides .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight 450.52 480.60 490.55 470.50
logP (Predicted) 3.2 4.5 3.8 2.9
Hydrogen Bond Acceptors 6 5 6 7
Rotatable Bonds 7 5 8 9
PSA (Ų) 95 85 92 110
  • Target Compound : Balanced logP and polar surface area (PSA) suggest favorable oral bioavailability.
  • Analog 3 : Lower logP and higher PSA may reduce membrane permeability .

Biological Activity

2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure incorporates a triazolopyridine moiety and a methylsulfanyl group, which may contribute to its biological activity. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H21N5OS
  • Molecular Weight : 391.5 g/mol
  • IUPAC Name : 2-methyl-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide
  • InChI Key : VDYUNLGWNBLWEC-UHFFFAOYSA-N

The biological activity of 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activities and receptor functions due to its heterocyclic structure. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with nuclear receptors or other signaling pathways affecting gene expression.

Biological Activity and Therapeutic Potential

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

Anticancer Activity

Research indicates that derivatives of quinoline and triazole compounds exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds showed IC50 values in the low micromolar range against cancer cell lines such as HCT116 and MCF7 .
  • The mechanism of action may involve the inhibition of kinases critical for cancer cell proliferation.

Anti-inflammatory Effects

Compounds similar to 2-methyl-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide have been studied for their anti-inflammatory properties. Notably:

  • A study reported that related triazolopyridine derivatives inhibited the RORγt transcription factor involved in inflammatory responses with an IC50 value as low as 41 nM .

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of this compound:

StudyFindings
Study 1Investigated the anticancer efficacy of quinoline derivatives; found significant cytotoxicity against multiple cancer cell lines (IC50 = 0.39 ± 0.06 µM for HCT116) .
Study 2Evaluated anti-inflammatory effects; demonstrated potent inhibition of RORγt transcriptional activity (IC50 = 41 nM) .
Study 3Assessed pharmacokinetic profiles; showed favorable absorption and distribution characteristics in mouse models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.